molecular formula C19H20N2O3 B10989960 N-(3-hydroxyphenyl)-2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetamide

N-(3-hydroxyphenyl)-2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetamide

Cat. No.: B10989960
M. Wt: 324.4 g/mol
InChI Key: PLCWSSINCPMSDN-UHFFFAOYSA-N
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Description

N-(3-HYDROXYPHENYL)-2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]ACETAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a hydroxyl group attached to a phenyl ring, an indole moiety, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-HYDROXYPHENYL)-2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]ACETAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The hydroxylated phenyl group can be introduced via electrophilic aromatic substitution reactions.

The final step involves coupling the hydroxylated phenyl group with the indole derivative through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-HYDROXYPHENYL)-2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).

    Reduction: The amide bond can be reduced to an amine using reducing agents such as LiAlH₄ (lithium aluminum hydride).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or Jones reagent.

    Reduction: LiAlH₄, NaBH₄ (sodium borohydride).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

N-(3-HYDROXYPHENYL)-2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-HYDROXYPHENYL)-2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]ACETAMIDE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity. The acetamide linkage provides stability and specificity to the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-HYDROXYPHENYL)-2-[(1-METHYL-1H-INDOL-4-YL)OXY]ACETAMIDE
  • N-(3-HYDROXYPHENYL)-2-[(1-ETHYL-1H-INDOL-4-YL)OXY]ACETAMIDE

Uniqueness

N-(3-HYDROXYPHENYL)-2-[(1-ISOPROPYL-1H-INDOL-4-YL)OXY]ACETAMIDE is unique due to the presence of the isopropyl group on the indole moiety, which can influence its steric and electronic properties. This uniqueness can result in different biological activities and interactions compared to its analogs.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-2-(1-propan-2-ylindol-4-yl)oxyacetamide

InChI

InChI=1S/C19H20N2O3/c1-13(2)21-10-9-16-17(21)7-4-8-18(16)24-12-19(23)20-14-5-3-6-15(22)11-14/h3-11,13,22H,12H2,1-2H3,(H,20,23)

InChI Key

PLCWSSINCPMSDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=CC=C2OCC(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

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